molecular formula C17H15NO B10932684 3,5-Bis(3-methylphenyl)isoxazole

3,5-Bis(3-methylphenyl)isoxazole

Cat. No.: B10932684
M. Wt: 249.31 g/mol
InChI Key: OXOWNOPXTRRQPX-UHFFFAOYSA-N
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Description

3,5-Bis(3-methylphenyl)isoxazole is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The compound this compound is characterized by the presence of two 3-methylphenyl groups attached to the isoxazole ring at positions 3 and 5.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(3-methylphenyl)isoxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the isoxazole ring or the attached phenyl groups.

    Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3,5-Bis(3-methylphenyl)isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Bis(3-methylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(3-chlorophenyl)isoxazole
  • 3,5-Bis(3-fluorophenyl)isoxazole
  • 3,5-Bis(3-methoxyphenyl)isoxazole

Uniqueness

3,5-Bis(3-methylphenyl)isoxazole is unique due to the presence of two 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

3,5-bis(3-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO/c1-12-5-3-7-14(9-12)16-11-17(19-18-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3

InChI Key

OXOWNOPXTRRQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)C3=CC=CC(=C3)C

Origin of Product

United States

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